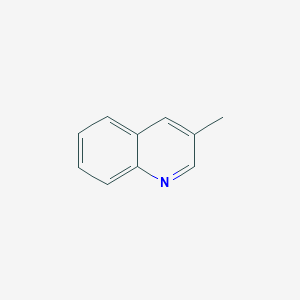

3-Methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBDAFLSBDGPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210108 | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00953 [mmHg] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-58-8 | |

| Record name | 3-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC9RBW2G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylquinoline CAS number and properties

An In-Depth Technical Guide to 3-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its biological activities and potential applications.

Core Properties of this compound

This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position.[1][2] Its unique structure serves as a valuable scaffold in the development of more complex molecules.[3][4]

CAS Number: 612-58-8[2][5][6][7]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₉N | [1][5][6] |

| Molecular Weight | 143.19 g/mol | [3][5][8] |

| Appearance | Colorless to light yellow liquid or powder to lump | [2][3][5][6] |

| Melting Point | 16-17 °C | [2][5][8] |

| Boiling Point | 252-253 °C | [2][5][8] |

| Density | 1.069 g/mL at 25 °C | [2][5][8] |

| Refractive Index (n20/D) | 1.615 | [2][5][8] |

| Flash Point | 113 °C (closed cup) | [5][8][9] |

| Solubility | Sparingly soluble in water; Soluble in acetonitrile (B52724) and chloroform | [6][10][11] |

| pKa | 5.17 ± 0.11 (Predicted) | [2][6] |

Experimental Protocols

Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The synthesis of substituted quinolines like this compound can be achieved through various methods. A common and versatile approach is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[12] This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

General Protocol:

-

Reaction Setup: An appropriate aniline derivative is dissolved in an acidic medium, typically concentrated sulfuric or hydrochloric acid.

-

Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to introduce a methyl group) is added dropwise to the solution.[13] An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.[12][14]

-

Heating: The mixture is heated, often to reflux, for several hours to facilitate the cyclization and aromatization steps.[13][14]

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a strong base (e.g., sodium hydroxide).

-

Purification: The crude product is then isolated, often via steam distillation or extraction with an organic solvent.[13][14] Further purification can be achieved through recrystallization or column chromatography to yield the desired quinoline derivative.

Caption: Generalized workflow for the synthesis of substituted quinolines.

Microbial Degradation Analysis

This compound can be utilized as a carbon, nitrogen, and energy source by certain bacteria, such as Comamonas testosteroni 63.[2][5] Investigating this biodegradation pathway is crucial for environmental remediation studies.

Methodology:

-

Culture Preparation: A pure culture of Comamonas testosteroni 63 is grown in a minimal salt medium.

-

Substrate Addition: this compound is introduced as the sole source of carbon and nitrogen.

-

Incubation: The culture is incubated under controlled aerobic conditions (temperature, pH, and agitation).

-

Monitoring: The degradation of this compound is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Metabolite Identification: Intermediary metabolites are identified to elucidate the degradation pathway, which often involves hydroxylation at the C2 position.[15]

Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[16][17] Studies have shown that these compounds can serve as foundational structures for developing new therapeutic agents.[18]

While specific pathway interactions for this compound are a subject of ongoing research, the broader quinoline class has been shown to modulate key carcinogenic signaling pathways.[19] Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, which are crucial for cell survival, proliferation, and angiogenesis.[20] The aberrant activation of these receptors can lead to the downstream activation of pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are central to cancer progression.[20]

Caption: Key signaling pathways modulated by quinoline-based inhibitors.

Applications in Research and Development

This compound is a versatile building block with numerous applications:[3]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of new drug entities, including potential anticancer and anti-inflammatory agents.[4][6][18]

-

Agrochemicals and Dyes: It is widely used in the synthesis of dyes, food coloring agents, and agrochemicals.[2][5][6]

-

Materials Science: The quinoline scaffold is utilized in creating fluorescent dyes for biological imaging and in the production of organic light-emitting diodes (OLEDs).[18]

-

Chemical Research: It is employed as a ligand in the preparation of organometallic complexes and as a solvent in various chemical processes.[2][4][5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is harmful through skin contact and inhalation, causes skin and eye irritation, and is a suspected carcinogen.[5][8][9][21]

| Hazard Information | GHS Classification and Statements | Citations |

| Signal Word | Danger | [2][5][8][9] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [2][5] |

| Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer | [5][8][9][21] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8][9] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in the dark. | [2][9][11] |

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 612-58-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 99 612-58-8 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound CAS#: 612-58-8 [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijlpr.com [ijlpr.com]

- 18. chemimpex.com [chemimpex.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 612-58-8 Name: this compound [xixisys.com]

An In-depth Technical Guide to 3-Methylquinoline: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoline (CAS No. 612-58-8), a heterocyclic aromatic compound with significant applications in medicinal chemistry, materials science, and as a building block for the synthesis of various functional molecules. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it presents experimental protocols for its synthesis and analysis, alongside a discussion of its biological significance, particularly its microbial degradation pathway.

Core Concepts: Structure and Properties

This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the third position of the heterocyclic ring system. Its chemical structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Chemical Structure:

The canonical SMILES representation of this compound is CC1=CC2=CC=CC=C2N=C1.

Molecular Formula: C₁₀H₉N[1]

Molecular Weight: 143.19 g/mol [1]

Physicochemical Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, providing a valuable resource for laboratory and research applications.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | β-Methylquinoline, 3-Methyl-1-benzazine |

| CAS Number | 612-58-8 |

| Appearance | Colorless to yellow liquid |

| Odor | Strong, aromatic |

| Melting Point | 16-17 °C |

| Boiling Point | 252-253 °C |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.615 |

| pKa | 5.17 ± 0.11 (Predicted) |

| Solubility | Sparingly soluble in water |

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) m/z: 143.[2] |

| Infrared (IR) Spectroscopy | Spectral data available. |

| UV-Vis (λmax) | 318 nm (in aqueous ethanol)[1] |

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound

The synthesis of quinoline and its derivatives is classically achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a suitable method for the preparation of substituted quinolines.[3] It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]

General Protocol for Doebner-von Miller Synthesis of a Substituted Quinoline (Representative):

-

Reaction: Aniline is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to yield 2-methylquinoline) in the presence of a strong acid like hydrochloric acid or sulfuric acid, and an oxidizing agent.[4]

-

Step 1: Michael Addition: The reaction is initiated by the conjugate addition of aniline to the α,β-unsaturated carbonyl compound.

-

Step 2: Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

-

Step 3: Dehydration and Oxidation: Subsequent dehydration and oxidation yield the quinoline ring system.

Analytical Methods

The purity and identity of this compound can be determined using standard chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[5]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]

-

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Inlet Temperature: 250 °C.[5]

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[5]

-

-

MS Conditions (Typical):

-

Data Analysis: The molecular ion peak (M⁺) at m/z 143 and the characteristic fragmentation pattern are used to identify this compound.[5]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis and preparative isolation of this compound. A reverse-phase method is generally suitable.

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the linear range of the assay.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.[6]

-

HPLC Conditions (Typical for a related compound):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at an appropriate wavelength (e.g., 245 nm for a related chloro-methylquinoline).[6]

-

Biological Significance and Applications

This compound serves as a valuable scaffold in drug discovery and development. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline core is crucial in determining the specific biological activity and potency.

A study on the pharmacological properties of this compound indicated that it adheres to Lipinski's rule of five, suggesting it possesses drug-like properties and a high bioavailability score, making it a candidate for further investigation in drug development.

Microbial Degradation of this compound

The environmental fate of quinoline and its derivatives is of significant interest. The bacterium Comamonas testosteroni 63, isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy. The degradation pathway involves a series of hydroxylation and ring-cleavage steps.

The identified metabolites in this pathway include:

-

3-methyl-2-oxo-1,2-dihydroquinoline

-

6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

-

5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

-

2,5,6-trihydroxy-3-methylpyridine

This metabolic pathway highlights a natural mechanism for the bioremediation of environments contaminated with methylquinolines.

Visualizations

Caption: Microbial degradation pathway of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and a range of interesting physicochemical properties. Its utility as a synthetic building block, particularly in the pharmaceutical industry, is well-established. The methodologies for its synthesis, while requiring careful control, are based on classical organic reactions. Furthermore, robust analytical techniques exist for its characterization and quantification. The elucidation of its microbial degradation pathway not only provides insight into its environmental fate but also opens avenues for bioremediation strategies. This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives.

References

3-Methylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position. This monograph provides an in-depth overview of its physical and chemical properties, synthesis, and significant applications, particularly within the realm of pharmaceutical sciences. As a key building block, this compound and its derivatives are integral to the synthesis of a variety of compounds, including dyes, pH indicators, and notably, therapeutic agents.[1][2] Its structural motif is found in numerous biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery.[3][4][5]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by a strong, aromatic odor.[6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform (B151607).[7]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉N | [8][9] |

| Molecular Weight | 143.19 g/mol | [1] |

| Melting Point | 15-17 °C | [2][10][11] |

| Boiling Point | 252-253 °C | [6][10][11] |

| Density | 1.069 g/mL at 25 °C | [6][10][11] |

| Refractive Index (n20/D) | 1.615 | [6][10][11] |

| Flash Point | 113 °C (closed cup) | [10] |

| Vapor Pressure | 0.00953 mmHg | [8] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 612-58-8 | [9] |

| pKa | 5.17 ± 0.11 (Predicted) | [7][12] |

| Solubility in Water | Sparingly soluble/Insoluble | [7][13] |

| Solubility in Organic Solvents | Soluble in acetonitrile (B52724) (slightly), chloroform (slightly), ethanol, acetone | [14][12] |

| UV-Vis (λmax) | 318 nm (in aqueous EtOH) | [7][6] |

| ¹H NMR | Spectral data available | [8] |

| ¹³C NMR | Spectral data available | [8] |

| IR Spectrum | Spectral data available | [8] |

| Mass Spectrum | Spectral data available | [8] |

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction (Representative Protocol)

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][12] The following is a representative protocol adapted from the synthesis of similar quinoline derivatives.

Materials:

-

Aniline

-

Crotonaldehyde (α,β-unsaturated aldehyde)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (Lewis acid catalyst)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Organic solvent for extraction (e.g., chloroform)

Procedure:

-

A mixture of aniline and concentrated hydrochloric acid is prepared in a reaction flask and cooled in an ice bath.

-

Crotonaldehyde is added dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, zinc chloride is added to the reaction mixture.

-

The mixture is then heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution.

-

The product, this compound, is then isolated from the mixture, typically by steam distillation or solvent extraction.

-

The crude product is purified by distillation under reduced pressure or by column chromatography.

Caption: A generalized workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[3]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, etc.)

-

Vials with airtight seals

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the solvent.

-

The vial is sealed and placed in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

After equilibration, the solution is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining suspended solid.

-

The concentration of this compound in the clear supernatant is then determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][7][13] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4]

A notable application is in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor. Argatroban is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[10]

Signaling Pathway: Blood Coagulation Cascade and the Action of Argatroban

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) is a key enzyme in this pathway, responsible for converting fibrinogen to fibrin. Argatroban directly binds to the active site of thrombin, inhibiting its activity and thereby preventing clot formation.[10]

Caption: Simplified diagram of the blood coagulation cascade showing the inhibitory action of Argatroban on thrombin.

Biodegradation

Comamonas testosteroni 63, a bacterium isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy.[11] The biodegradation pathway involves a series of enzymatic steps, initiating with the hydroxylation of the quinoline ring.[11]

Biodegradation Workflow of this compound

The metabolic breakdown of this compound by Comamonas testosteroni 63 proceeds through several identified intermediates.

Caption: The metabolic pathway for the degradation of this compound by Comamonas testosteroni 63.

Conclusion

This compound is a versatile heterocyclic compound with well-characterized physical and chemical properties. Its importance in organic synthesis, particularly as a precursor to pharmaceuticals like Argatroban, highlights its significance in drug development. The established synthetic routes, such as the Doebner-von Miller reaction, provide reliable methods for its preparation. Further research into the biological activities of novel this compound derivatives continues to be an active area of investigation, promising new therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not available in the initial search. Researchers should refer to spectral databases such as those on PubChem for the actual spectra to determine these values.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not detailed in search results |

Note: The IR spectrum of this compound can be found on databases like PubChem, typically obtained via techniques such as neat or ATR-IR.[1] Characteristic bands would include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline (B57606) core.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity | Assignment |

| 143 | High | Molecular Ion [M]⁺ |

| 142 | Moderate | [M-H]⁺ |

| 115 | Moderate | Loss of HCN from [M-H]⁺ |

Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 143, consistent with the molecular weight of this compound (143.19 g/mol ).[1][2] The fragmentation pattern provides structural information about the quinoline ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives.[3][4][5]

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives involves the following steps:[4]

-

Sample Preparation: Approximately 5-25 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) is used for data acquisition.[5][6]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include an appropriate spectral width to cover the aromatic and aliphatic regions, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (128 or more) and a longer acquisition time are generally required compared to ¹H NMR.[3][4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of this compound.

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained "neat" by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[7]

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound.[8]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.[5]

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented and ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5][9]

-

Data Analysis: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR data acquisition and analysis.

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

- 1. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 3-methyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. benchchem.com [benchchem.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylquinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known solubility parameters, provides detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Understanding the Solubility of this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline (B57606) core with a methyl group, suggests a generally low solubility in polar solvents like water and better solubility in organic solvents. The methyl group slightly increases its lipophilicity compared to its parent compound, quinoline.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. However, some data and qualitative descriptors are available.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | 919 mg/L (for its isomer, 3-Methylisoquinoline)[1] |

| Water | H₂O | Not Specified | Sparingly soluble to insoluble[2] |

| Acetonitrile | CH₃CN | Not Specified | Slightly soluble[3] |

| Chloroform | CHCl₃ | Not Specified | Slightly soluble[3] |

Note: The quantitative data for water is for the isomer 3-methylisoquinoline (B74773) and should be considered as an estimate for this compound. The parent compound, quinoline, is described as soluble in ethanol, ether, and acetone.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methodologies can be employed. These protocols are standard for determining the solubility of organic compounds.

Method 1: Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility from the concentration of the quantified sample, taking into account the dilution factor.

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the Shake-Flask Method (steps 1-3).

-

Sample Withdrawal: Pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of an inert gas like nitrogen.

-

Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again. The difference between the final and initial weights of the dish corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility and express it in units such as g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in a laboratory setting.

Caption: Workflow for experimental solubility determination.

References

The Biological Versatility of 3-Methylquinoline Derivatives: A Technical Guide for Researchers

For Immediate Release

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among its many derivatives, those bearing a methyl group at the 3-position have garnered significant scientific interest. This technical guide provides an in-depth overview of the biological activities of 3-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival.

A key target for some quinoline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another signaling cascade modulated by certain quinoline derivatives. Dysregulation of this pathway is a common feature in many cancers, and its inhibition represents a promising therapeutic strategy. Some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a process often linked to the modulation of this and other related pathways.

Below is a summary of the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-Methylquinazolinone derivative 4d | A431 (Epidermoid carcinoma) | MTT | 3.48 | [1] |

| A549 (Lung carcinoma) | MTT | 2.55 | [1] | |

| MCF-7 (Breast adenocarcinoma) | MTT | 0.87 | [1] | |

| NCI-H1975 (Lung carcinoma) | MTT | 6.42 | [1] | |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a | HL-60 (Promyelocytic leukemia) | MTT | 0.91 (24h) | [2] |

| MCF-7 (Breast adenocarcinoma) | MTT | >10 (indicative) | [2] | |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast adenocarcinoma) | MTT | 10 (24h), 7.5 (48h) | [3] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a pressing global health concern, necessitating the development of novel therapeutic agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its antimicrobial properties, and the addition of a methyl group at the 3-position can modulate this activity.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [4] |

| Mycobacterium smegmatis | 1.56 | [4] | |

| Staphylococcus aureus (MSSA) | 2.2 | [4] | |

| Staphylococcus aureus (MRSA) | 1.1 | [4] | |

| 8-O-prenyl-3-methyl-8-hydroxyquinoline derivative (indicative structure) | Staphylococcus aureus (MRSA) | 12.5 (for biofilm) | [4] |

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Certain this compound derivatives have demonstrated anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of enzymes like cyclooxygenase (COX) is another mechanism by which some quinoline derivatives exert their anti-inflammatory effects.

| Compound/Derivative | Cell Line | Assay | Activity/IC50 | Reference |

| Quinoline-2-carboxamide derivatives | COX-2 Inhibition | In vitro enzyme assay | IC50: 1.14 - 1.21 µM | [5] |

| 3-substituted quinazolin-4-(3H)-ones | Carrageenan-induced paw edema | In vivo | Significant inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Bacterial or fungal strains

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Test compounds

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizing Mechanisms and Workflows

To further elucidate the synthesis, experimental procedures, and mechanisms of action of this compound derivatives, the following diagrams are provided.

Synthesis Workflow: Vilsmeier-Haack Reaction

A common synthetic route to access functionalized quinolines is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloro-3-formylquinoline precursors.

Caption: Vilsmeier-Haack synthesis of a this compound precursor.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic effects of this compound derivatives using the MTT assay.

References

- 1. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylquinoline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 3-Methylquinoline (CAS No. 612-58-8). The following sections detail its hazardous properties, recommended handling procedures, emergency protocols, and storage requirements to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, aromatic odor.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [1][2][3][4] |

| Molecular Weight | 143.19 g/mol | [2][3] |

| Melting Point | 15-17 °C (59-62.6 °F) | [2][3][4][5][6] |

| Boiling Point | 252-253 °C (485.6-487.4 °F) | [2][3][5] |

| Density | 1.069 g/mL at 25 °C | [2][3] |

| Flash Point | 110-113 °C (230-235.4 °F) - closed cup | [2][5] |

| Solubility | Sparingly soluble in water.[1] Soluble in acetonitrile (B52724) and chloroform (B151607) (slightly).[3] | [1][3] |

| Vapor Pressure | 0.0206 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1][7][8][9] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[7][8][9] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][7][8][9] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[7][8][9] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[7][8][9] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[7][8][9] |

NFPA 704 Rating:

-

Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[7]

-

Flammability: 1 (Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur)[7]

-

Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[7]

Experimental Protocols

-

Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals: These guidelines provide internationally accepted methods for determining properties such as acute toxicity (e.g., OECD 402 for dermal toxicity), skin irritation (OECD 404), and eye irritation (OECD 405).

-

Toxicology Databases: Resources such as the Registry of Toxic Effects of Chemical Substances (RTECS) and the Hazardous Substances Data Bank (HSDB) may contain references to original toxicology studies with detailed experimental procedures.

While specific experimental details are not provided here, any handling of this chemical for experimental purposes should be conducted by trained personnel in a controlled laboratory setting, adhering to the safety precautions outlined in this guide.

Signaling Pathways

This compound is suspected of causing cancer and genetic defects.[7] While the precise signaling pathways of its carcinogenicity are not fully elucidated in the provided search results, quinoline (B57606) and its derivatives have been studied for their genotoxic potential. The mechanism may involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can adduct to DNA, potentially causing mutations and initiating carcinogenesis.

For professionals in drug development, it is crucial to consider these potential toxicological pathways when evaluating the safety profile of any this compound-containing compounds. Further investigation into the specific mechanisms of toxicity through dedicated in vitro and in vivo studies is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

5.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 99 612-58-8 [sigmaaldrich.com]

- 3. This compound | 612-58-8 [chemicalbook.com]

- 4. This compound | 612-58-8 [chemnet.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 612-58-8 Name: this compound [xixisys.com]

Environmental Fate and Degradation of 3-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline, a heterocyclic aromatic compound, is of environmental concern due to its presence in various industrial effluents and its potential carcinogenicity.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It covers biotic and abiotic degradation pathways, persistence, and bioaccumulation potential. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and related structures, providing detailed experimental methodologies, quantitative data, and visual representations of key processes to support further research and risk assessment.

Environmental Fate of this compound

The environmental distribution and persistence of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.

Persistence, Bioaccumulation, and Mobility

Quantitative data on the persistence, bioaccumulation, and mobility of this compound are limited. However, based on its structural similarity to quinoline (B57606) and other methylquinolines, some general predictions can be made. Quinoline itself is not considered persistent in surface water due to photooxidation but can persist in anaerobic soil and sediment.[3] The potential for bioaccumulation of quinoline is considered low.[3]

| Parameter | Value | Method | Reference |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.643 | Not Specified | [4] |

| Persistence | Data not available for this compound. Quinoline has a modeled half-life of 14-23 days in surface water. | Modeling | [3] |

| Bioaccumulation Factor (BCF) | Data not available for this compound. | - | - |

| Soil Sorption Coefficient (K_oc_) | Data not available for this compound. | - | - |

Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound.

Degradation of this compound

The degradation of this compound in the environment can occur through both biotic and abiotic pathways.

Biotic Degradation

The primary mechanism for the environmental breakdown of this compound is microbial degradation. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen.

A key organism in the biodegradation of this compound is Comamonas testosteroni 63, which was isolated from activated sludge.[5][6][7][8][9] This bacterium is capable of degrading this compound through a specific metabolic pathway.[5][6][7][8][9]

Metabolic Pathway:

The degradation is initiated by the oxidation of the methyl-substituted ring, leading to a series of hydroxylated intermediates. The proposed pathway involves the following key metabolites:[5][7]

-

3-Methyl-2-oxo-1,2-dihydroquinoline

-

6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

-

5,6-Dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline (noted to be unstable)[10][11]

-

2,5,6-Trihydroxy-3-methylpyridine

The final product, 2,5,6-trihydroxy-3-methylpyridine, is further degraded into unknown products.[1]

References

- 1. Steroid Degradation in Comamonas testosteroni TA441: Identification of Metabolites and the Genes Involved in the Reactions Necessary before D-Ring Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Comamonas testosteroni - Wikipedia [en.wikipedia.org]

- 6. Microbial metabolism of quinoline and related compounds. XVII. Degradation of this compound by Comamonas testosteroni 63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjoes.com [pjoes.com]

- 8. Isomer-selective biodegradation of high-molecular-weight azaarenes in PAH-contaminated environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of testosterone degradation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. besjournal.com [besjournal.com]

- 11. Identification and genome analysis of Comamonas testosteroni strain JLU460ET, a novel steroid-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Technical Guide to Its Discovery and Foundational Syntheses

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) moiety, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. Its discovery dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[1] The elucidation of its structure spurred the development of numerous synthetic methodologies, many of which are still fundamental in organic synthesis today. This technical guide provides an in-depth exploration of the discovery and historical synthesis of quinoline, with a focus on the core named reactions that have become indispensable tools for chemists. Detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Historical Context and Discovery

Quinoline was first isolated from coal tar by F.F. Runge in 1834.[1] However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic pathways to this important scaffold. These early methods, often born out of the burgeoning dye industry, laid the groundwork for the vast field of quinoline chemistry. The development of these syntheses provided access to a wide range of substituted quinolines, enabling the exploration of their chemical and biological properties, which ultimately led to the discovery of their utility in various applications, including pharmaceuticals.

Core Synthetic Methodologies

This section details the seminal named reactions for quinoline synthesis, providing their mechanisms, experimental protocols, and quantitative data.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinoline. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[2] The reaction is notoriously exothermic and requires careful control.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2]

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (B86663) heptahydrate (as a moderator).[4]

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel.[4]

-

Slowly add nitrobenzene to the mixture. The addition of ferrous sulfate heptahydrate can help to moderate the reaction's vigor.[4]

-

Gently heat the mixture to initiate the reaction. Once the reaction begins, the heat source should be removed, as the reaction is highly exothermic.[4]

-

After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[5]

-

After cooling, dilute the reaction mixture with water and neutralize the excess acid with a sodium hydroxide (B78521) solution.[5]

-

The crude quinoline is then purified by steam distillation.[5]

-

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[2][6]

Reaction Mechanism

The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the substituted quinoline.[6]

Experimental Protocol: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)

-

Materials: Aniline, crotonaldehyde (B89634), concentrated hydrochloric acid.[4]

-

Procedure:

-

To a mixture of aniline and concentrated hydrochloric acid, add crotonaldehyde dropwise with stirring and cooling.[4]

-

Heat the mixture under reflux for 3 hours.[4]

-

After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.[4]

-

Isolate the 2-methylquinoline by steam distillation, followed by extraction of the distillate with a suitable organic solvent (e.g., ether).[4]

-

Dry the organic extract and remove the solvent to obtain the product.[4]

-

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2]

Reaction Mechanism

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to afford the quinoline product.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (B45752) (2,4-pentanedione), concentrated sulfuric acid.[4]

-

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.[4]

-

Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.[4]

-

Heat the reaction mixture on a water bath at 100°C for 30 minutes.[4]

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.[4]

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695).[4]

-

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis offers a versatile route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters. The regiochemical outcome is dependent on the reaction temperature.[7][8]

Reaction Mechanism

At lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine intermediate, which upon thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product).[8][9] At higher initial reaction temperatures (thermodynamic control, around 140°C), the aniline attacks the ester group to form an anilide, which then cyclizes to the 2-hydroxyquinoline (B72897) (Knorr product).[7]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (B36942) (Conrad-Limpach)

-

Materials: Aniline, ethyl acetoacetate (B1235776), a high-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

Condensation (Low Temperature): Mix aniline and ethyl acetoacetate and heat gently (e.g., 100-110°C) to form the ethyl β-anilinocrotonate intermediate, distilling off the ethanol that is formed.

-

Cyclization (High Temperature): Heat the intermediate in a high-boiling solvent to approximately 250°C to effect cyclization. The 4-hydroxy-2-methylquinoline often precipitates upon cooling and can be collected by filtration.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10][11] The reaction can be catalyzed by either acid or base.[12]

Reaction Mechanism

Two primary mechanistic pathways are proposed. One involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by intramolecular cyclization (formation of a Schiff base) and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration.[10]

Experimental Protocol: Catalyst-Free Synthesis of 2-Substituted Quinolines in Water

-

Materials: 2-Aminobenzaldehyde (B1207257), a ketone (e.g., acetone), water.

-

Procedure:

-

In a round-bottom flask, suspend 2-aminobenzaldehyde and the ketone in water.

-

Heat the mixture with stirring at a moderate temperature (e.g., 70°C) for several hours.

-

Monitor the reaction by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture. The solid product can often be collected by filtration.

-

Quantitative Data Summary

The following table provides a comparative overview of the key quantitative parameters for the classical quinoline synthesis methods.

| Synthesis Method | Key Reagents | Typical Product Type | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47[4] |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid catalyst | 2- and/or 4-substituted quinolines | 80 - 100 | 3 - 17 h | 18 - 37[4] |

| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good[4] |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolines or 2-hydroxyquinolines | 100-140 (initial), ~250 (cyclization) | Varies | Moderate to High |

| Friedländer | 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene | Polysubstituted quinolines | 70 - 220 | Varies | Good to Excellent[5] |

Visualizing Reaction Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and the logical relationships between these foundational quinoline syntheses.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

The Natural Occurrence and Biological Significance of 3-Methylquinoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are prevalent in nature and exhibit a wide array of biological activities. Among these, 3-methylquinoline and its structural analogs have garnered significant interest due to their presence in various natural sources and their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its analogs, detailing their sources, biosynthesis, and associated biological activities. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and characterization of these compounds, alongside methods for evaluating their cytotoxic effects. Special emphasis is placed on the signaling pathways modulated by these molecules, offering insights into their mechanisms of action.

Natural Occurrence of this compound and its Analogs

This compound and its derivatives are found in a variety of natural and anthropogenic sources, ranging from plants and microorganisms to fossil fuels.

Plant Kingdom

The most well-documented natural source of this compound in the plant kingdom is Medicago sativa, commonly known as alfalfa.[1] While extensive research has been conducted on the polyphenolic and saponin (B1150181) content of alfalfa, the presence of quinoline derivatives like this compound has also been reported.[1][2][3][4][5]

Fossil Fuels and Environmental Sources

Coal tar, a complex mixture of organic compounds produced during the pyrolysis of coal, is a significant anthropogenic source of quinoline and its methylated analogs.[6][7][8][9] The concentration of quinoline insolubles in coal tar can vary, with some analyses reporting yields of around 3.44%.[6] Another study found the quinoline insoluble content in heavy coal tar to be approximately 1.303%.[10]

Other Natural Sources

Quinoline alkaloids, in general, are produced by a variety of fungi and microorganisms.[11] These compounds are thought to play a role in reducing competition and facilitating the establishment of the organism in its environment.[11]

Quantitative Data on the Occurrence of Quinoline Alkaloids

The following tables summarize the available quantitative data on the occurrence of quinoline alkaloids in various natural sources. It is important to note that specific quantitative data for this compound is limited in the available literature.

| Compound Class | Source | Part of Source | Concentration/Yield | Reference |

| Quinoline Alkaloids | Cinchona species | Bark | 6-10% of total quinoline alkaloids | [12] |

| Quinoline Insolubles | Coal Tar | - | 3.44% | [6] |

| Quinoline Insolubles | Heavy Coal Tar | - | 1.303% | [10] |